6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione
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Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs due to its ability to bind to various enzymes and interfere with their activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazine with 1,3-diketones . The exact method would depend on the specific substituents desired on the pyrazole ring .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and can influence the chemical behavior of the compound .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, largely dependent on the substituents on the ring. They can participate in reactions such as alkylation, acylation, and halogenation .Physical and Chemical Properties Analysis
Pyrazole compounds are typically solid at room temperature. They are polar due to the presence of nitrogen in the ring and are generally soluble in polar solvents .Scientific Research Applications
Synthesis and Bioactivity
- Synthesis Approaches : Studies demonstrate various synthesis methods for compounds related to 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione. For instance, a method involving the reaction of 5,6-dihydro-6-methyl-2H-pyran-2,4-diones with carbon disulfide and methyl halides has been developed (Wang You-ming, 2007).
- Bioactivity Research : These compounds have been explored for their potential fungicidal and anticancer activities, highlighting their relevance in pharmaceutical research (Wang You-ming, 2007).
Ligand Chemistry and Coordination Compounds
- New Ligands and Complexes : Research into the synthesis of new ligands and their coordination chemistry with metals such as Cu(I) and Zn(II) is ongoing. This includes studying the structural and spectroscopic properties of these complexes (N. Urdaneta et al., 2015).
Electroluminescent Materials
- OLED Applications : Certain derivatives, particularly those involving lanthanide 1.3-diketonates with a pyrazole moiety, have been explored for their potential as electroluminescent materials in OLED applications. This research focuses on synthesizing and characterizing these materials for enhanced energy efficacy (I. Taydakov et al., 2016).
Synthetic Methods and Reactivity
- Ultrasound-Promoted Synthesis : The use of ultrasound irradiation has been investigated as a method to synthesize certain fused polycyclic compounds related to this compound, indicating a novel approach in the field of organic synthesis (M. Nikpassand et al., 2010).
Medicinal Chemistry and Biological Studies
- Antimicrobial Properties : The antimicrobial properties of various fused pyran compounds, including derivatives of the core structure, have been screened, underscoring their potential in medicinal chemistry applications (N. Mishriky et al., 2001).
Mechanism of Action
Target of Action
Compounds containing a 1h-pyrazol-3-yl moiety have been found to exhibit various biological activities .
Mode of Action
Pyrazole-containing compounds have been reported to enable multidirectional transformations, providing a diversity of structures . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
It’s worth noting that pyrazole-containing compounds have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing a 1h-pyrazol-3-yl moiety have been found to exhibit various biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXEOZJGAFQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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